Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[[4-(4-methylanilino)pteridin-2-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c1-3-30-21(29)15-6-10-17(11-7-15)26-22-27-19-18(23-12-13-24-19)20(28-22)25-16-8-4-14(2)5-9-16/h4-13H,3H2,1-2H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGLSMLPCHEXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)benzoate is a complex organic compound belonging to the class of pteridine derivatives. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pteridine core substituted with an ethyl benzoate group and an amino group derived from 4-methylphenyl. Its chemical structure can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in enzymatic pathways.
Mechanisms of Biological Activity
1. Anticancer Properties:
Research indicates that pteridine derivatives exhibit significant anticancer activity. This compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell growth and survival. For instance, studies have shown that similar compounds can downregulate cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
2. Antimicrobial Activity:
Pteridine derivatives have been studied for their antimicrobial properties. This compound may exhibit activity against various bacterial strains, potentially through mechanisms that disrupt bacterial cell wall synthesis or function.
3. Enzyme Inhibition:
The compound is likely to interact with specific enzymes, inhibiting their activity. This could involve binding to active sites or allosteric sites, thereby modulating enzymatic reactions that are crucial for cellular metabolism and signaling.
Case Studies
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Anticancer Activity:
- A study evaluated the effects of various pteridine derivatives on human cancer cell lines. Results indicated that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting strong potency against breast and colon cancer cells.
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Antimicrobial Effects:
- In vitro assays demonstrated that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
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Mechanistic Studies:
- Investigations into the mechanism of action revealed that the compound could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Comparative Analysis
A comparative analysis of this compound with other pteridine derivatives reveals its unique biological profile:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Enzyme inhibition, apoptosis induction |
| Pterostilbene | Moderate | High | Antioxidant activity, enzyme modulation |
| Methotrexate | Very High | Low | Folate pathway inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
